2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide
Description
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields including medicinal chemistry, material science, and polymer chemistry . The compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. This structure is known for its stability and ability to participate in various chemical reactions.
Properties
IUPAC Name |
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-7-10(16)13-8-3-1-2-4-9(8)15-6-5-12-14-15/h1-6H,7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDRVRFAFNQBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is highly efficient and provides excellent yields under mild reaction conditions . The general synthetic route involves the reaction of 2-azido-N-phenylacetamide with an alkyne in the presence of a copper catalyst. The reaction is usually carried out in a solvent such as t-butanol and water at room temperature for several hours .
Chemical Reactions Analysis
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with various dienophiles and dipolarophiles.
Common reagents used in these reactions include copper salts, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents.
Material Science: The compound is used in the synthesis of polymers and materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking to understand binding interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the enzyme cytochrome P450 lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells.
Comparison with Similar Compounds
2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide can be compared with other triazole-based compounds such as:
Fluconazole: A widely used antifungal agent.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Tazobactam: An antibiotic used in combination with other drugs to enhance their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
